molecular formula C8H15NO2 B1532262 Ethyl 2-aminohex-4-enoate CAS No. 1344886-19-6

Ethyl 2-aminohex-4-enoate

Cat. No. B1532262
M. Wt: 157.21 g/mol
InChI Key: UBRFBUQRIYRJOL-HWKANZROSA-N
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Description

Ethyl 2-aminohex-4-enoate (also known as 2-aminohex-4-enoic acid ethyl ester) is an organic compound and an amino acid derivative. It is a white, crystalline solid with a molecular formula of C7H15NO2. It is a useful intermediate in organic synthesis, as it can be used to synthesize various compounds, such as peptides, peptidomimetics, and peptide-like molecules. It is also used in the synthesis of drugs, vitamins, and other biologically active compounds.

Scientific Research Applications

Crystal Packing and Interaction Studies

Ethyl 2-aminohex-4-enoate, specifically its derivatives, has been studied for its unique interactions in crystal packing. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrated rare N⋯π and C–H⋯N interactions in forming zigzag double-ribbons in its crystalline structure (Zhang, Wu, & Zhang, 2011). Moreover, an unusual C⋯π interaction of non-hydrogen bond type was found in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting its electrostatic interaction properties (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis of Unnatural α-Amino Acid Derivatives

The compound has been utilized in the synthesis of highly substituted unnatural α-amino esters. A study demonstrated the regiocontrolled and diastereoselective synthesis of ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates through a Pd(II)-catalyzed three-component coupling method (Hopkins & Malinakova, 2007).

Enzyme Interaction Studies

Ethyl 2-aminohex-4-enoate and its analogs have been analyzed for interactions with various enzymes. For instance, the reaction between human 4-aminobutyrate aminotransferase and the anti-epileptic drug 4-aminohex-5-enoate, an irreversible inhibitor of the enzyme, was studied, revealing details about the stoichiometry and stability of the adduct formed (De Biase, Bolton, Barra, Bossa, & John, 1989).

Iodocyclisation and Synthesis Studies

Research has also explored iodocyclisation of ethyl 2-hydroxyhex-5-enoate, leading to the formation of novel tetrahydrofurans, showcasing the compound's potential in creating unique chemical structures (Macritchie, Peakman, Silcock, & Willis, 1998).

properties

IUPAC Name

ethyl (E)-2-aminohex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRFBUQRIYRJOL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C/C=C/C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminohex-4-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Drinkwater, PWG Smith - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… The hydrochlorides of ethyl 2-aminohex-4-enoate (IIIc) (RF 0.56), ethyl 2-aminohex-benoate (IIId) (Rp 0-57), and ethyl 2-aminohept-6-enoate (IIIe) (Rp 0.62) were also prepared in the …
Number of citations: 13 pubs.rsc.org
A Pinto, P Conti, G Grazioso, L Tamborini… - European journal of …, 2011 - Elsevier
The synthesis of four new isoxazoline-based amino acids being analogues of previously described glutamate receptor ligands is reported and their affinity for ionotropic glutamate …
Number of citations: 23 www.sciencedirect.com

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